5-Methyl-5-propylimidazolidine-2,4-dione
Overview
Description
5-Methyl-5-propylimidazolidine-2,4-dione: is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of imidazolidine-2,4-dione, characterized by the presence of a methyl group at the 5-position and a propyl group at the same position. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-propylimidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of N-propyl-N-methylurea with glyoxal in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5-propylimidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, nucleophiles (amines, thiols); conditions: organic solvents, room temperature to reflux.
Scientific Research Applications
Chemistry: 5-Methyl-5-propylimidazolidine-2,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of enzyme inhibitors and as a model compound for studying metabolic pathways .
Medicine: It is being investigated for its potential use in treating neurological disorders and as an anticonvulsant .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Methyl-5-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in metabolic pathways, such as kinases and phosphatases.
Comparison with Similar Compounds
- 5-Methyl-5-ethylimidazolidine-2,4-dione
- 5-Methyl-5-butylimidazolidine-2,4-dione
- 5-Methyl-5-isopropylimidazolidine-2,4-dione
Comparison: Compared to its analogs, 5-Methyl-5-propylimidazolidine-2,4-dione exhibits unique properties due to the presence of the propyl group. This structural difference influences its reactivity, solubility, and biological activity. For instance, the propyl group provides a balance between hydrophobicity and steric hindrance, making it more suitable for certain applications in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
5-methyl-5-propylimidazolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(2)5(10)8-6(11)9-7/h3-4H2,1-2H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHTHSRIYDDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281857 | |
Record name | 5-methyl-5-propylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-36-7 | |
Record name | NSC23280 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-5-propylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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